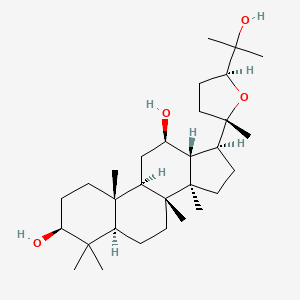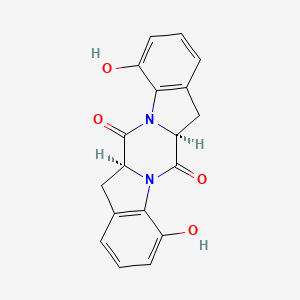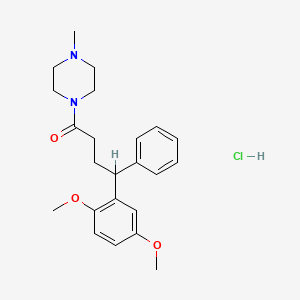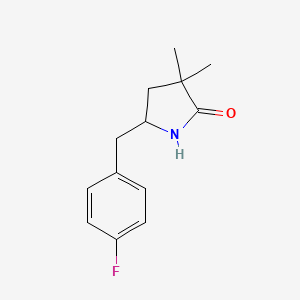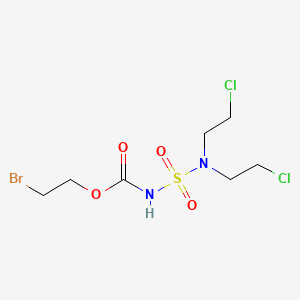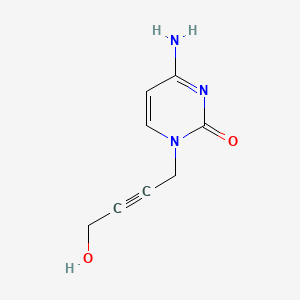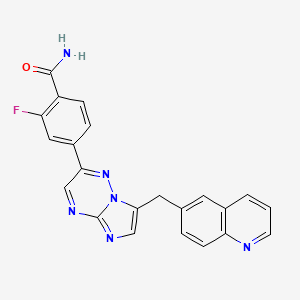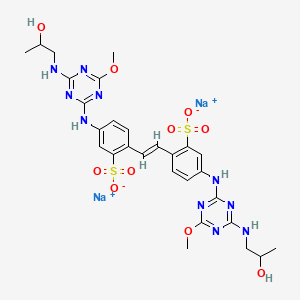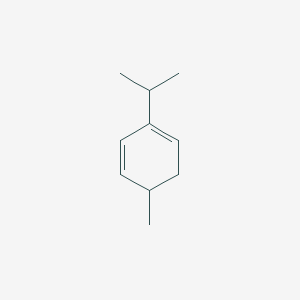
p-Mentha-2,4-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
p-Mentha-2,4-diene: is a naturally occurring organic compound classified as a monoterpene diene. It is a structural isomer of limonene and is found in the essential oils of various aromatic plants. This compound is known for its distinctive aroma and is used in fragrances, flavors, and as a potential intermediate in organic synthesis.
Synthetic Routes and Reaction Conditions:
Isolation from Natural Sources: this compound can be isolated from essential oils through steam distillation and solvent extraction.
Chemical Synthesis: It can be synthesized through the isomerization of limonene using catalysts such as potassium tert-butanolate in dimethyl sulfoxide.
Industrial Production Methods:
Large-Scale Extraction: Industrial extraction involves the use of advanced techniques like supercritical fluid extraction to obtain high purity this compound from plant sources.
Chemical Synthesis: On an industrial scale, the compound is synthesized through optimized chemical reactions to ensure cost-effectiveness and high yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding saturated analogs.
Substitution: Electrophilic substitution reactions can introduce functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromyl chloride.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Typical reagents include halogens and strong acids.
Major Products Formed:
Oxidation Products: Epoxides, ketones, and alcohols.
Reduction Products: Saturated hydrocarbons.
Substitution Products: Halogenated derivatives and other functionalized compounds.
科学的研究の応用
Chemistry: p-Mentha-2,4-diene is used as a starting material for the synthesis of various organic compounds. Biology: It is studied for its biological activities, including antimicrobial and antioxidant properties. Medicine: Industry: It is used in the production of fragrances, flavors, and as an intermediate in organic synthesis.
作用機序
The mechanism by which p-Mentha-2,4-diene exerts its effects involves its interaction with biological targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its biological activities. The exact molecular targets and pathways involved are still under investigation.
類似化合物との比較
Limonene: A structural isomer with similar uses in fragrances and flavors.
Carvone: Another monoterpene with applications in flavoring and potential medicinal properties.
Pulegone: A related compound used in fragrances and as a potential insecticide.
Uniqueness: p-Mentha-2,4-diene is unique in its structural configuration and the specific biological activities it exhibits compared to its isomers and related compounds.
特性
CAS番号 |
586-68-5 |
|---|---|
分子式 |
C10H16 |
分子量 |
136.23 g/mol |
IUPAC名 |
5-methyl-2-propan-2-ylcyclohexa-1,3-diene |
InChI |
InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4,6-9H,5H2,1-3H3 |
InChIキー |
AAIXZDBTEWDLSG-UHFFFAOYSA-N |
正規SMILES |
CC1CC=C(C=C1)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


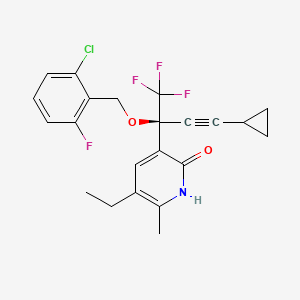
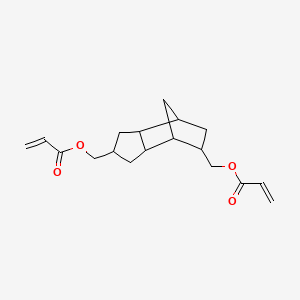
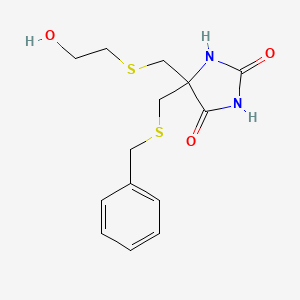
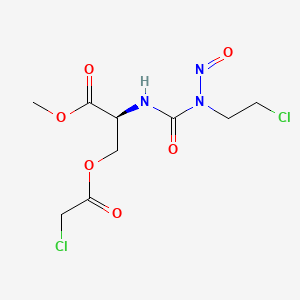
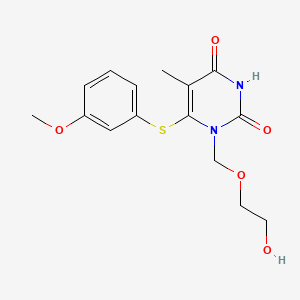
![(E)-3-(6-aminopyridin-3-yl)-N-[[5-[4-(4,4-difluoropiperidine-1-carbonyl)phenyl]-7-(4-fluorophenyl)-2-benzofuran-1-yl]methyl]prop-2-enamide](/img/structure/B15193741.png)
